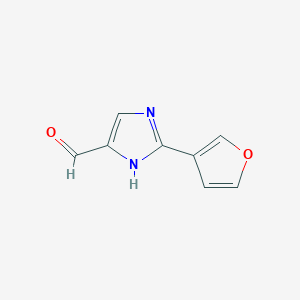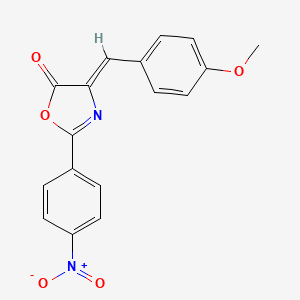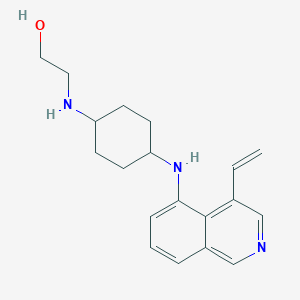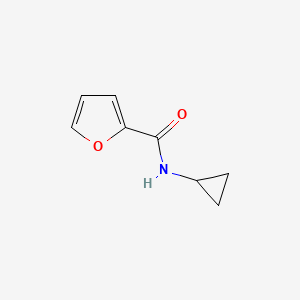
Cyclohexanone, 2-(1-isoquinolinylthio)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(isoquinolin-1-ylthio)cyclohexanone is an organic compound that features a cyclohexanone ring substituted with an isoquinolin-1-ylthio group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(isoquinolin-1-ylthio)cyclohexanone typically involves the reaction of isoquinoline with cyclohexanone in the presence of a suitable thiolating agent. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the thiol group, followed by nucleophilic substitution on the cyclohexanone ring.
Industrial Production Methods
While specific industrial production methods for 2-(isoquinolin-1-ylthio)cyclohexanone are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions
2-(isoquinolin-1-ylthio)cyclohexanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The isoquinolin-1-ylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted isoquinolin-1-ylthio derivatives.
科学的研究の応用
2-(isoquinolin-1-ylthio)cyclohexanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(isoquinolin-1-ylthio)cyclohexanone involves its interaction with specific molecular targets. The isoquinolin-1-ylthio group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Isoquinoline: A parent compound with a similar structure but lacking the cyclohexanone ring.
Cyclohexanone: A simpler ketone without the isoquinolin-1-ylthio group.
2-(isoquinolin-1-yl)ethanone: A related compound with an ethanone instead of a cyclohexanone ring.
Uniqueness
2-(isoquinolin-1-ylthio)cyclohexanone is unique due to the combination of the isoquinolin-1-ylthio group and the cyclohexanone ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
CAS番号 |
58006-84-1 |
|---|---|
分子式 |
C15H15NOS |
分子量 |
257.4 g/mol |
IUPAC名 |
2-isoquinolin-1-ylsulfanylcyclohexan-1-one |
InChI |
InChI=1S/C15H15NOS/c17-13-7-3-4-8-14(13)18-15-12-6-2-1-5-11(12)9-10-16-15/h1-2,5-6,9-10,14H,3-4,7-8H2 |
InChIキー |
TVXCOFKBKRHVTQ-UHFFFAOYSA-N |
正規SMILES |
C1CCC(=O)C(C1)SC2=NC=CC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-{5-[(Pyrrolidin-1-yl)methyl]furan-2-yl}aniline](/img/structure/B12893743.png)
![[(5-Chloro-7-iodoquinolin-8-yl)oxy]acetonitrile](/img/structure/B12893748.png)


![N-[(1E)-2-(Triphenyl-lambda~5~-phosphanylidene)ethylidene]benzenecarbothioamide](/img/structure/B12893769.png)



![[3-(4-Chlorophenyl)-1-(pyridin-2-yl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B12893797.png)
![3-(2-Methylpropyl)-2-phenyl-5,6-dihydroimidazo[2,1-a]isoquinoline](/img/structure/B12893803.png)

